molecular formula C18H22N2O3S B5739382 N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5739382
M. Wt: 346.4 g/mol
InChI Key: YKHYBHLXBMWYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMMD-386088, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. EMMD-386088 belongs to the class of NMDA receptor antagonists, which have been shown to have neuroprotective effects and are being investigated for the treatment of various neurological disorders.

Mechanism of Action

N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can prevent the excessive influx of calcium ions into the neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. Studies have demonstrated that N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function, reduce neuronal damage, and decrease inflammation in the brain.

Advantages and Limitations for Lab Experiments

N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist that can be easily synthesized and purified. However, N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of investigation is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Another area of research is the investigation of the potential therapeutic applications of N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological disorders such as epilepsy and multiple sclerosis. Finally, the safety and efficacy of N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans need to be further evaluated in clinical trials.
Conclusion
In conclusion, N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has significant potential for the treatment of various neurological disorders. Its mechanism of action as a non-competitive antagonist of the NMDA receptor makes it a promising therapeutic agent. However, further research is needed to fully understand its therapeutic potential and safety in humans.

Synthesis Methods

N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine, 2-methylphenylamine, and methylsulfonyl chloride with glycine. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can effectively block the NMDA receptor, which is involved in the pathogenesis of these disorders.

properties

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-15-10-6-8-12-17(15)20(24(3,22)23)13-18(21)19-16-11-7-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYBHLXBMWYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-ethylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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